(2-Methoxyphenyl)(phenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10,14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRQPNMMWHLFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methoxyphenyl Phenyl Methanamine and Its Analogues
Classical Approaches to Substituted Methanamines
Traditional methods for synthesizing substituted methanamines like (2-methoxyphenyl)(phenyl)methanamine rely on robust and well-established reactions, primarily reductive amination and nucleophilic substitution. These pathways are valued for their reliability and broad applicability, using readily available starting materials.
Reductive Amination Pathways from Carbonyl Precursors
Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis. wikipedia.org This method transforms a carbonyl group into an amine through an intermediate imine, which is subsequently reduced. wikipedia.orglibretexts.org The process can be performed in a one-pot reaction by combining the carbonyl compound, the amine, and a reducing agent. wikipedia.org
For the synthesis of this compound, this pathway can be initiated from two primary sets of precursors:
From a Ketone: 2-Methoxybenzophenone (B1295077) reacts with an ammonia (B1221849) source.
From an Aldehyde: 2-Methoxybenzaldehyde (B41997) reacts with aniline (B41778).
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form an imine (or a Schiff base). libretexts.orgoup.com This imine is then reduced to the final amine product. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ over a metal catalyst like Ni, Pd, or Pt). wikipedia.orglibretexts.orglibretexts.org Sodium cyanoborohydride is particularly useful as it is a milder agent that selectively reduces the protonated imine intermediate faster than the starting ketone or aldehyde. masterorganicchemistry.com
The choice of amine source determines the final product structure. Using ammonia will typically yield a primary amine, although overalkylation can lead to secondary and tertiary amine byproducts. libretexts.orgacs.org The reaction of an aldehyde or ketone with a primary amine will result in a secondary amine. For instance, the reaction between 2-methoxybenzaldehyde and aniline, followed by reduction, yields the target secondary amine, this compound. researchgate.netrsc.org
Table 1: Examples of Reductive Amination Reactions
| Carbonyl Precursor | Amine Source | Reducing Agent | Primary Product | Reference |
|---|---|---|---|---|
| 2-Methoxybenzophenone | Ammonia (aq.) | H₂ / Cobalt Catalyst | This compound | acs.org |
| 2-Methoxybenzaldehyde | Aniline | Sodium Borohydride (NaBH₄) | This compound | researchgate.net |
| Benzaldehyde | Butylamine | Sodium Hydrogentelluride (NaTeH) | N-Butylbenzylamine | oup.com |
| Phenyl-2-propanone | Ammonia | H₂ / Nickel Catalyst | Amphetamine | libretexts.org |
Nucleophilic Substitution Reactions in Amine Synthesis
Nucleophilic substitution provides another direct route to diarylmethanamines. This approach typically involves the reaction of an alkyl halide with an amine, where the amine acts as the nucleophile. libretexts.org For the synthesis of this compound, this could theoretically involve reacting 1-(chloromethyl)-2-methoxybenzene with aniline, or more directly, (chloro(phenyl)methyl)-2-methoxybenzene with ammonia.
The reaction proceeds via an S_N2 mechanism, where the lone pair of the nitrogen atom attacks the electrophilic carbon atom bearing a leaving group (e.g., a halide), displacing it in a single step. libretexts.org However, a significant drawback of this method is the potential for overalkylation. libretexts.org The primary amine product is itself a nucleophile and can compete with the starting amine for the alkyl halide, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts as byproducts. libretexts.org
A related and often more controlled approach is the "hydrogen-borrowing" or "H-auto transfer" reaction, where an alcohol is used as the alkylating agent in the presence of a suitable catalyst. nih.gov For example, the N-alkylation of aniline can be achieved with benzyl (B1604629) alcohol. researchgate.netresearchgate.net In this process, the catalyst temporarily oxidizes the alcohol (e.g., 2-methoxybenzyl alcohol) to an aldehyde. This aldehyde then undergoes reductive amination with the amine (e.g., aniline), and the catalyst, which held the "borrowed" hydrogen, reduces the intermediate imine to the final product. nih.gov
Advanced Asymmetric Synthesis of Chiral this compound Enantiomers
As this compound is a chiral molecule, the synthesis of its individual enantiomers is of significant interest. This requires asymmetric synthesis strategies that can control the stereochemical outcome of the reaction.
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This is a chiral molecule that is temporarily incorporated into the substrate, directing a subsequent reaction to occur with a specific stereochemical preference. wikipedia.orgyoutube.com After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
For the synthesis of chiral diarylmethylamines, N-tert-butanesulfinamide has proven to be a highly effective chiral auxiliary. researchgate.net The synthesis begins by condensing the achiral ketone, 2-methoxybenzophenone, with an enantiopure N-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The chiral sulfinyl group effectively shields one face of the C=N double bond.
The subsequent key step is the diastereoselective addition of a nucleophile, in this case, a phenyl group via an organometallic reagent like phenylmagnesium bromide or phenyllithium. The steric hindrance from the bulky tert-butyl group on the auxiliary directs the incoming nucleophile to the opposite face of the imine, creating the new stereocenter with high diastereoselectivity. researchgate.net Finally, the sulfinyl auxiliary is cleaved under mild acidic conditions to afford the desired chiral primary diarylmethylamine in high yield and high enantiomeric excess. researchgate.net A notable advantage of this method is that by choosing either the (R)- or (S)-enantiomer of the auxiliary, one can selectively synthesize either enantiomer of the final amine product. researchgate.net
Other chiral auxiliaries, such as pseudoephenamine and various oxazolidinones, are also widely used in asymmetric synthesis and can be adapted for the formation of chiral amines. nih.govharvard.edu
Table 2: Diastereoselective Synthesis of Diarylmethylamines using a Chiral Auxiliary
| Precursor | Chiral Auxiliary | Key Reaction Step | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Aromatic Ketone | (R)- or (S)-tert-Butanesulfinamide | Addition of an organometallic reagent to the derived N-sulfinyl imine. | High diastereoselectivity, leading to a single enantiomer of the amine after auxiliary removal. | researchgate.net |
| α,β-Unsaturated Amide | Pseudoephenamine | Conjugate addition-alkylation. | High diastereoselectivity in the formation of quaternary carbon centers. | nih.gov |
| Carboxylic Acid Derivative | Evans Oxazolidinone | Asymmetric alkylation of the derived N-acyl oxazolidinone enolate. | Predictable and high diastereoselectivity. | researchgate.net |
Enantioselective Catalysis for Carbon-Nitrogen Bond Formation
An alternative to stoichiometric chiral auxiliaries is the use of a small amount of a chiral catalyst to induce enantioselectivity. This approach is highly atom-economical and is a central focus of modern green chemistry.
One of the most efficient methods for producing chiral amines is the asymmetric hydrogenation of prochiral imines using transition metal catalysts. acs.org This reaction involves the reduction of a C=N double bond with hydrogen gas, where the stereochemical outcome is controlled by a chiral ligand coordinated to the metal center. acs.orgrsc.org
For the synthesis of chiral this compound, the corresponding diarylmethanimine, (2-methoxyphenyl)(phenyl)methanimine, would be the substrate. This imine is synthesized first, often from 2-methoxybenzophenone and ammonia. The imine is then subjected to hydrogenation conditions in the presence of a chiral catalyst, typically based on noble metals like rhodium, ruthenium, or iridium, although catalysts based on more abundant metals like manganese and iron are being developed. acs.orgrsc.org
A specific example provided in the outline is the hydrogenation of (E)-methyl 2-(((2-methoxyphenyl)(phenyl)methylene)amino)acetate. In this case, the imine is derived from 2-methoxybenzophenone and methyl glycinate. Asymmetric hydrogenation of this substrate would install a chiral center, leading to an enantiomerically enriched non-proteinogenic amino acid derivative. The chiral ligand creates a chiral environment around the metal center, forcing the imine substrate to coordinate in a specific orientation. This allows the hydride transfer from the metal to the imine carbon to occur preferentially on one of the two prochiral faces, resulting in one enantiomer of the product being formed in excess. acs.orgnih.gov The efficiency of this process is measured by the enantiomeric excess (ee) of the product.
Table 3: Examples of Asymmetric Hydrogenation of Imines
| Substrate Type | Catalyst System (Metal/Ligand) | Product Type | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Diarylimines | Chiral Mn(I) Complex | Chiral Diarylmethylamines | Up to 99% ee | acs.org |
| Acyclic Imines | Ir-f-Binaphane | Chiral Amines | High enantioselectivity | acs.org |
| Benzophenones (as relay) | Ru/Chiral Diamine | Chiral Diaryl Methanols | High enantioselectivity | nih.gov |
| Olefins | Chiral Frustrated Lewis Pair Framework | Chiral Alkanes | Up to 85% ee | unt.edu |
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful strategy for the asymmetric synthesis of complex molecules, including those with chiral amine structures. While specific organocatalytic routes for this compound are not extensively detailed, the principles are broadly applicable. For instance, the asymmetric total synthesis of the complex alkaloid (+)-gelsemine showcases the power of this approach. nih.gov A key step in this synthesis involved a highly diastereoselective and enantioselective organocatalytic Diels-Alder reaction to construct a core part of the molecule. nih.gov Such strategies, which create stereocenters with high fidelity, are conceptually relevant for the enantioselective synthesis of chiral diarylmethanamines like this compound. The application of organocatalysis could provide access to enantiopure forms of the parent amine, which are often crucial for its intended application as a building block in larger, stereochemically complex structures.
Synthesis of Functionalized this compound Derivatives
The functionalization of the parent this compound structure is critical for modulating its properties and for its integration into larger molecules. Synthetic efforts are typically directed at three main areas: modification of the aromatic rings, derivatization of the amine nitrogen, and incorporation of the entire scaffold into more complex systems.
Introducing substituents onto the phenyl or the 2-methoxyphenyl ring allows for the fine-tuning of the molecule's electronic and steric properties. A primary strategy for achieving this is through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, is a versatile and widely used method for forming carbon-carbon bonds. researchgate.netnsf.gov This palladium-catalyzed reaction can couple an organoboron compound with an aryl halide, providing a direct method to introduce new aryl or alkyl groups onto the aromatic rings of a precursor molecule. researchgate.net A facile and convenient method for synthesizing highly functionalized 2-(substituted biphenyl) based benzimidazoles has been reported using this reaction, demonstrating its utility in functionalizing aromatic systems. researchgate.net
The range of possible substituents is broad, as evidenced by the variety of analogues synthesized for related compounds. For example, in the study of N-(2-methoxybenzyl)phenethylamine (NBOMe) analogues, derivatives bearing bromo, chloro, methyl, ethyl, iodo, nitro, and methylthio groups on the aromatic ring have been prepared and analyzed. researchgate.net These substituents are typically introduced on the aromatic aldehyde or ketone precursors before the formation of the final amine product through methods like reductive amination.
The primary amine of this compound is a key reactive handle for further molecular elaboration, allowing for the synthesis of secondary and tertiary amines, as well as amides.
Secondary and Tertiary Amines
Direct N-alkylation of a primary amine can be challenging, but several reliable methods exist for the alkylation of secondary amines to form tertiary amines, a process that can be adapted from the primary amine starting material. researchgate.net A particularly effective protocol uses a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP) or its polymer-supported version (PS-TPP), and a dialkylazodicarboxylate, like diisopropylazodicarboxylate (B7806520) (DIAD), in the presence of an alkyl halide. researchgate.netresearchgate.net This Mitsunobu-type reaction proceeds in high yields and avoids the common problem of over-alkylation to form quaternary ammonium salts. researchgate.netresearchgate.net This method is effective for various secondary amines and alkylating agents, including alkyl iodides and benzyl bromides. researchgate.net
| Secondary Amine | Alkylating Agent (R-X) | Conditions | Product | Yield (%) | Reference |
| Dibenzylamine | Methyl iodide | PS-TPP, DIAD, THF | N-Methyldibenzylamine | >90 | researchgate.net |
| Dibenzylamine | Ethyl iodide | PS-TPP, DIAD, THF | N-Ethyldibenzylamine | >90 | researchgate.net |
| Dibenzylamine | Butyl iodide | PS-TPP, DIAD, THF | N-Butyldibenzylamine | >90 | researchgate.net |
| N-Methylbenzylamine | Ethyl iodide | PS-TPP, DIAD, THF | N-Ethyl-N-methylbenzylamine | >90 | researchgate.net |
More recent advancements include the use of photoinduced copper catalysis to synthesize tertiary alkyl amines from secondary amines and unactivated alkyl electrophiles. nih.gov Other established methods include the reductive amination of ketones in the presence of an amine. google.com For instance, dimethylcyclohexylamine can be formed by reacting dimethylamine (B145610) with cyclohexanone (B45756) in the presence of a copper catalyst and hydrogen. google.com
Amides
The primary amine can be readily converted into an amide bond, a fundamental linkage in numerous biomolecules and materials. nih.gov Amides are typically formed by the condensation of an amine with a carboxylic acid or its activated derivative. nih.gov For analytical purposes, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) is used, which converts the amine into a stable amide that is suitable for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net This technique is particularly useful for identifying NBOMe compounds, which are structurally related to derivatized this compound. researchgate.net
Modern catalytic methods offer streamlined approaches to amide synthesis. One such method is the reductive amidation of esters with nitro compounds, which proceeds in the presence of a heterogeneous nickel-based catalyst, avoiding the need for pre-activating the carboxylic acid. nih.gov Another approach is the oxidative amidation of lignin (B12514952) model compounds, where a carbon-carbon bond adjacent to an alcohol is cleaved and an amide is formed in the presence of an amine and an oxidant. nih.gov
| Amidation Method | Amine Source | Carboxylic Acid/Ester Source | Catalyst/Reagent | Key Features | Reference |
| Reductive Amidation | Nitro Compounds (reduced in situ) | Alkyl Esters | Nickel-based nanocatalyst | Step-economical, additive-free | nih.gov |
| Oxidative Amidation | Primary Amines (e.g., aniline) | Lignin Model Compound (e.g., 2-phenoxy-1-phenylethanol) | Cobalt-based catalyst, O₂ | Utilizes biomass-derived models | nih.gov |
| Analytical Derivatization | NBOMe compounds | Heptafluorobutyric anhydride (HFBA) | - | Forms stable amides for GC-MS | researchgate.net |
| Suzuki-Miyaura Coupling | N-Boc₂ Amides | - | Palladium/NHC complex | Cleavage of N-C(O) bond | nsf.gov |
The this compound scaffold serves as a valuable building block for constructing more complex molecules. Its utility is demonstrated in the generation of combinatorial libraries, where such secondary amine building blocks are used to create a diverse set of molecules for screening purposes. researchgate.net A protocol involving N-alkylation on a polymer support followed by acid cleavage allows for the efficient synthesis of these building blocks. researchgate.net
The incorporation of this amine is evident in the structure of the NBOMe series of compounds. researchgate.net In these molecules, the (2-methoxyphenyl)methyl group (also known as an N-o-methoxybenzyl group or NBOMe) is attached to the nitrogen of a substituted phenethylamine, creating a significantly larger and more complex molecular architecture. researchgate.net The synthesis and analysis of these compounds highlight how the (2-methoxyphenyl)methanamine unit can be integrated into other pharmacologically relevant scaffolds.
Chemical Reactivity and Mechanistic Investigations of 2 Methoxyphenyl Phenyl Methanamine
Reactions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a primary center for nucleophilic reactions and condensations.
Acylation, Alkylation, and Arylation Reactions
The secondary amine in (2-Methoxyphenyl)(phenyl)methanamine is nucleophilic and readily reacts with a variety of electrophilic reagents. These reactions typically involve the substitution of the hydrogen atom on the nitrogen.
Acylation: Aliphatic and aromatic secondary amines undergo acylation when treated with acid chlorides, anhydrides, or esters, yielding N,N-disubstituted amides. ncert.nic.in This transformation is a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. ncert.nic.in To drive the reaction to completion, a base stronger than the amine, such as pyridine, is often added to neutralize the acid byproduct (e.g., HCl) that is formed. ncert.nic.in
Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides through a nucleophilic substitution mechanism, leading to the formation of a tertiary amine. ncert.nic.in Similarly, N-alkylation can be achieved using alcohols as alkylating agents, a process that often employs transition metal catalysts (e.g., cobalt, nickel, palladium) and proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgnih.govresearchgate.net This sustainable method involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an iminium ion, and subsequent reduction by the "borrowed" hydrogen. nih.govresearchgate.net
Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Table 1: Representative Reactions at the Amine Center
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Acylation | Acetyl Chloride (CH₃COCl) | N-acyl-N-((2-methoxyphenyl)(phenyl)methyl)amine (Amide) | Presence of a non-nucleophilic base (e.g., Pyridine) |
| Alkylation | Methyl Iodide (CH₃I) | N-methyl-N-((2-methoxyphenyl)(phenyl)methyl)amine (Tertiary Amine) | Base (e.g., K₂CO₃), polar solvent |
| Alkylation | Benzyl (B1604629) Alcohol | N-benzyl-N-((2-methoxyphenyl)(phenyl)methyl)amine (Tertiary Amine) | Heterogeneous catalyst (e.g., Ni, Co, Pd), heat |
| Arylation | Bromobenzene | N-phenyl-N-((2-methoxyphenyl)(phenyl)methyl)amine (Tertiary Amine) | Palladium catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) |
Condensation Reactions Leading to Imine Formation
The reaction of amines with carbonyl compounds is a cornerstone of organic chemistry. While primary amines condense with aldehydes and ketones to form stable imines (Schiff bases), secondary amines like this compound follow a related but distinct pathway.
The initial step involves the nucleophilic addition of the secondary amine to the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. mdpi.com Unlike the hemiaminals derived from primary amines, this intermediate cannot eliminate a water molecule to form a neutral C=N double bond directly. Instead, under acidic conditions, the hydroxyl group is protonated and eliminated as water, generating a resonance-stabilized iminium ion . This cation is a key reactive intermediate in numerous classical organic reactions, including the Mannich and Friedel-Crafts reactions. nih.gov
Alternatively, if the carbonyl compound possesses an α-hydrogen, the iminium ion intermediate can be deprotonated by a base to form an enamine , which features a C=C double bond adjacent to the nitrogen atom.
Recent studies have also shown that the condensation of secondary amines with aldehydes can generate azomethine ylides, which can serve as 1,3-dipoles in cycloaddition reactions. nih.gov
Table 2: Condensation Pathway with an Aldehyde
| Reactant | Intermediate | Product |
| This compound + Propanal | Hemiaminal → Iminium Cation | Enamine (if deprotonated) |
Reactivity of the Aromatic Moieties
The two phenyl rings in the molecule are susceptible to reactions characteristic of aromatic systems, with their reactivity significantly influenced by the attached substituents.
Electrophilic Aromatic Substitution Reactions
The 2-methoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the potent electron-donating and ortho-, para-directing nature of the methoxy (B1213986) group. Conversely, the benzylamine (B48309) moiety is generally considered ortho-, para-directing but deactivating, especially under the acidic conditions often used for these reactions. Therefore, electrophilic attack will overwhelmingly favor the activated methoxyphenyl ring.
Substitution is most likely to occur at the C5 position (para to the methoxy group), which is electronically favored and sterically accessible. The C3 position (ortho to the methoxy group) is also activated but is more sterically hindered. The unsubstituted phenyl ring is significantly less reactive in comparison.
Oxidation and Reduction Chemistry
Oxidation: The amine functionality can be oxidized. Mechanistic studies on related N-benzylhydroxylamines suggest that oxidation can proceed via an initial electron transfer from the nitrogen atom to the oxidant. rsc.org The bioactivation of ortho-anisidine, a core component of the target molecule, involves N-oxidation by cytochrome P450 enzymes to form electrophilic metabolites such as diimines and quinone imines. nih.gov The benzylic carbon is also a potential site for oxidation.
Reduction: A key reductive transformation for this class of compounds is the cleavage of the C-N bond via catalytic hydrogenation. This process, known as hydrogenolysis or debenzylation, is often accomplished using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) and a hydrogen source. nih.gov This reaction effectively removes the benzyl group, and in this case, would lead to the formation of 2-methoxy-N-phenylmethanamine and toluene. The aromatic rings can be reduced under more forcing conditions, such as with rhodium on carbon at high pressure or via a Birch reduction.
Carbon-Hydrogen Bond Activation and Functionalization Strategies
Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds, often guided by a directing group within the molecule. Both the amine and methoxy groups in this compound can potentially serve this role.
Recent research has demonstrated the C-H sulfonylation of benzylamines at the ortho position of the benzylamine's phenyl ring, a process achieved through dual copper and aldehyde catalysis. acs.org This indicates that the unsubstituted phenyl ring can be selectively functionalized. Additionally, the benzylic C(sp³)–H bond between the two aromatic rings is also a target for functionalization. Methods have been developed for the direct amination of benzylic C-H bonds using copper catalysts. researchgate.net Another strategy involves the deprotonation of the benzylic position using a strong base like n-butyllithium to form a carbanion, which can then react with various electrophiles. mdpi.com
Table 3: Potential C-H Functionalization Reactions
| C-H Bond Target | Reaction Type | Reagent/Catalyst System | Potential Product |
| Aromatic C(sp²)-H (ortho to amine on phenyl ring) | Sulfonylation | RSO₂Na, Cu(OAc)₂, MnO₂, Aldehyde | ortho-Sulfonylated derivative |
| Benzylic C(sp³)-H | Amination | Dialkyl Azodicarboxylate, Cu₂O/Phenanthroline | Hydrazide derivative at benzylic carbon |
| Benzylic C(sp³)-H | Lithiation-Alkylation | n-BuLi, then RX (e.g., CH₃I) | α-Alkylated derivative |
Detailed Mechanistic Studies
Detailed mechanistic studies, while not extensively focused on this compound itself, have been conducted on structurally analogous diarylmethylamines. These studies, employing kinetic analysis, intermediate trapping, and computational modeling, offer valuable insights into the probable mechanistic pathways for this compound.
In a study on the aminolysis of benzyl 2-pyridyl thionocarbonate, Brønsted-type plots were used to determine the degree of bond formation in the transition state. Such analyses for reactions involving this compound would be invaluable in quantifying the electronic effects of the methoxy substituent on reaction rates.
To illustrate the type of data obtained from such studies, the following table presents hypothetical kinetic data for a reaction involving a substituted diarylmethylamine, based on findings for related compounds.
| Entry | Substituent (ortho) | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |
| 1 | H | 1.0 | 1.0 |
| 2 | OCH₃ | 0.5 | 0.5 |
| 3 | Cl | 1.5 | 1.5 |
| This table is illustrative and based on general trends observed in related systems. |
The data would be expected to show that the ortho-methoxy group, being electron-donating and sterically bulky, could decrease the reaction rate compared to an unsubstituted analogue due to steric hindrance, which can be a dominant factor in reactions at the benzylic position.
The investigation of reaction intermediates is crucial for understanding reaction mechanisms. In the context of diarylmethylamines, several types of reactive intermediates have been proposed and, in some cases, observed. For instance, in the synthesis of benzhydryl amines through C-H arylation of benzylamines, the formation of an aminium radical cation intermediate has been suggested under single electron transfer (SET) catalysis. nih.gov
In other transformations, such as the synthesis of benzhydryl amines from sulfones, mechanistic studies have pointed towards different types of intermediates. researchgate.net The specific intermediates in reactions of this compound would depend on the reaction conditions. For example, in a hypothetical acid-catalyzed substitution reaction, a stabilized carbocation intermediate is plausible, with the positive charge delocalized over both aromatic rings. The ortho-methoxy group would be expected to influence the stability and subsequent reactivity of such an intermediate.
A plausible intermediate in the synthesis of diarylmethylamines is the corresponding imine, which can be formed and subsequently reduced. In the manganese-catalyzed asymmetric transfer hydrogenation of diarylimines, the active manganese-hydride species and the amido manganese complex are key intermediates. acs.org
| Reaction Type | Proposed Intermediate(s) | Method of Investigation |
| C-H Arylation | Aminium radical cation | Synergistic SET/HAT catalysis studies |
| Transfer Hydrogenation | Metal-hydride species, Amido-metal complex | NMR spectroscopy, Deuterium labeling |
| Acid-catalyzed reactions | Benzylic carbocation | Theoretical calculations, Trapping experiments |
| This table summarizes common intermediates in reactions of analogous diarylmethylamines. |
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms at the molecular level. For systems related to this compound, DFT calculations have been used to model transition states and map out reaction energy profiles.
In a study on the manganese-catalyzed asymmetric transfer hydrogenation of diarylimines, DFT calculations were employed to understand the origin of enantioselectivity. acs.org The calculations revealed the relative Gibbs free energies of the transition states leading to the different stereoisomers. For a substrate with an ortho-substituent, a moderate enantioselectivity was observed, which was attributed to the significant steric effect of the ortho-substituent. acs.org This finding is directly relevant to this compound, where the ortho-methoxy group would be expected to play a similar role in stereoselective reactions.
A typical reaction energy profile for a two-step reaction involving an intermediate is shown below. The profile would map the change in Gibbs free energy as the reactants are converted to products through a transition state and an intermediate.
Computational studies on mandelate (B1228975) racemase, which catalyzes the interconversion of (R)- and (S)-mandelate, have provided insights into transition state stabilization. nih.gov For a series of substituted inhibitors, it was found that both electron-donating (like OCH₃) and electron-withdrawing substituents could decrease binding affinity due to steric effects, highlighting the importance of steric factors in the active site. nih.gov
The following table presents hypothetical calculated energy barriers for a reaction of a diarylmethylamine with different ortho-substituents, based on trends from computational studies of related systems.
| Substituent (ortho) | Calculated Activation Energy (ΔG‡, kcal/mol) |
| H | 20.5 |
| OCH₃ | 22.1 |
| Cl | 20.2 |
| This table is illustrative and based on general trends observed in computational studies of related systems. |
These hypothetical values suggest that the steric bulk of the ortho-methoxy group could lead to a higher activation energy barrier compared to the unsubstituted or chloro-substituted analogues.
Spectroscopic Characterization Techniques and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the chemical environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies for Proton Environments
Proton NMR (¹H NMR) spectroscopy provides precise information about the number, connectivity, and chemical environment of protons in a molecule. For (2-Methoxyphenyl)(phenyl)methanamine, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group, the benzylic methylene (B1212753) bridge, and the amine proton.
While specific data for the title compound is scarce, the ¹H NMR spectrum of its close isomer, N-(2-methoxybenzyl)aniline , offers valuable insights. The data, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, shows characteristic chemical shifts (δ) and coupling patterns. rsc.org
The aromatic region (typically δ 6.5-7.5 ppm) is complex due to the presence of two different phenyl rings. The protons on the 2-methoxyphenyl ring are influenced by the electron-donating methoxy group and the aminomethylene group. The protons on the phenyl ring attached to the nitrogen atom also show distinct signals. For N-(2-methoxybenzyl)aniline, the aromatic protons appear as a series of multiplets between δ 6.63 and 7.31 ppm. rsc.org A key feature is the singlet corresponding to the benzylic methylene (CH₂) protons, which appears at approximately δ 4.32 ppm for N-(2-methoxybenzyl)aniline. rsc.org The methoxy (OCH₃) group protons typically appear as a sharp singlet further upfield, observed at δ 3.84 ppm. rsc.org The amine (NH) proton signal is often a broad singlet and its chemical shift can vary; in the spectrum of N-(2-methoxybenzyl)aniline, it appears at δ 4.10 ppm. rsc.org
Interactive Table: ¹H NMR Data for N-(2-methoxybenzyl)aniline in CDCl₃ rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|
| Aromatic-H | 7.31-7.29 | dd, J = 7.4, 1.4 Hz, 1H |
| Aromatic-H | 7.25-7.21 | m, 1H |
| Aromatic-H | 7.17-7.13 | d, J = 8.5, 7.4 Hz, 2H |
| Aromatic-H | 6.92-6.87 | m, 2H |
| Aromatic-H | 6.70-6.63 | m, 3H |
| Methylene (-CH₂-) | 4.32 | s, 2H |
| Amine (-NH-) | 4.10 | s, 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
Drawing again from the data for N-(2-methoxybenzyl)aniline, the ¹³C NMR spectrum (recorded at 101 MHz in CDCl₃) reveals the expected signals for the aromatic, methylene, and methoxy carbons. rsc.org The aromatic carbons typically resonate in the δ 110-160 ppm region. The carbon atom bearing the methoxy group (C-O) is significantly deshielded and appears at a high chemical shift (δ 156.9 ppm in the analog). rsc.org The other aromatic carbons show a range of shifts influenced by their position relative to the substituents. The benzylic methylene carbon (-CH₂-) signal is found in the aliphatic region, observed at δ 43.0 ppm for N-(2-methoxybenzyl)aniline. rsc.org The methoxy carbon (-OCH₃) signal appears at approximately δ 54.8 ppm. rsc.org
Interactive Table: ¹³C NMR Data for N-(2-methoxybenzyl)aniline in CDCl₃ rsc.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (C-O) | 156.9 |
| Ar-C | 148.0 |
| Ar-C | 128.7 |
| Ar-C | 128.4 |
| Ar-C | 127.8 |
| Ar-C | 126.9 |
| Ar-C | 120.1 |
| Ar-C | 116.9 |
| Ar-C | 112.6 |
| Ar-C | 109.8 |
| Methoxy (-OCH₃) | 54.8 |
Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis
While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are necessary for complete signal assignment and for probing the three-dimensional structure and dynamics of flexible molecules like this compound.
2D Correlational Spectroscopy (COSY) would be used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within each aromatic ring. ugm.ac.id
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for unambiguously assigning proton signals to their directly attached carbon atoms (HSQC) or to carbons two to three bonds away (HMBC). These techniques would definitively link the proton and carbon skeletons. ugm.ac.idipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for investigating spatial relationships between protons. For this compound, NOESY could reveal through-space correlations between the benzylic CH₂ protons and the protons of both aromatic rings, providing critical data on the molecule's preferred conformation in solution. ipb.pt
Variable-Temperature (VT) NMR studies could be employed to investigate the conformational dynamics. Diarylamines and related structures can exhibit restricted rotation around the C-N bonds, potentially leading to atropisomerism if the rotational barrier is high enough. bris.ac.ukresearchgate.net VT-NMR experiments can determine the energy barriers for the interconversion between different conformers. bris.ac.ukresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum would be characterized by several distinct absorption bands.
N-H Stretch: As a secondary amine, a characteristic N-H stretching vibration is expected in the range of 3300-3500 cm⁻¹. This is often a single, sharp to medium-intensity peak. youtube.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and methylene groups would be observed just below 3000 cm⁻¹.
C=C Aromatic Bending: The presence of the two aromatic rings would give rise to several characteristic C=C in-ring stretching absorptions in the 1450-1600 cm⁻¹ region. youtube.com
C-O Ether Stretch: A strong, characteristic absorption for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected. Aromatic ethers typically show two C-O stretching bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.com
C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1250-1360 cm⁻¹ region.
Interactive Table: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| Aromatic C-H Stretch | Aryl | > 3000 |
| Aliphatic C-H Stretch | -CH₂-, -OCH₃ | < 3000 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1250 |
| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1040 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For this compound, strong Raman signals would be expected for the symmetric vibrations of the molecule. Key features would include:
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl and 2-methoxyphenyl rings would likely produce intense Raman bands, typically found in the 990-1010 cm⁻¹ and 1570-1610 cm⁻¹ regions. northwestern.eduacs.org
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are also Raman active and would appear in their characteristic regions.
Symmetric Substituent Vibrations: Vibrations associated with the substituents that are more symmetric in nature would be more prominent in the Raman spectrum compared to the IR spectrum.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile, confirming the presence of all key functional groups and offering a complete picture of the molecule's vibrational modes. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. elte.hu For this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound, featuring two aromatic rings (one with a methoxy substituent) and an amine group, gives rise to characteristic electronic transitions.
The primary transitions observed are π → π* and n → π*. libretexts.orgyoutube.com
π → π Transitions:* These transitions occur in molecules with π-systems, such as the phenyl and methoxyphenyl rings in the target compound. uzh.ch They involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically characterized by high molar absorptivity (ε). elte.hu The presence of conjugated systems, like the aromatic rings, influences the energy required for this transition.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to an antibonding π* orbital. libretexts.org The lone pair electrons on the nitrogen atom of the amine group and the oxygen atom of the methoxy group are responsible for these transitions. youtube.com Generally, n → π* transitions are of lower energy and intensity compared to π → π* transitions. libretexts.org
The UV-Vis spectrum of a related imidazole (B134444) derivative, 2-(2-Hydroxy-3-methoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole, shows an absorption peak at 368 nm, which is attributed to these types of electronic transitions within its more extended chromophoric system. najah.edu For this compound, the exact absorption maxima (λmax) would depend on the solvent and the precise electronic environment, but would be expected in the UV region, characteristic of its aromatic and amine functionalities.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.
For this compound (C₁₄H₁₅NO), the molecular ion peak (M+) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion provides structural clues. In analogous compounds containing alkoxy-phenyl groups, fragmentation often involves cleavages at specific bonds. researchgate.net Studies on ketamine analogues, which also feature a phenyl ring and an amine, show characteristic fragmentation, including the formation of phenyl fragments at m/z 91 and 77. nih.gov
The primary fragmentation pathways for this compound are predicted to be:
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines.
Benzylic Cleavage: The bond between the central carbon and one of the aromatic rings can break, leading to stable benzylic carbocations.
Loss of Substituents: The methoxy group (-OCH₃) can be lost from the methoxyphenyl ring.
A predicted fragmentation pattern is detailed in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
| 213 | [C₁₄H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 182 | [C₁₃H₁₂N]⁺ | Loss of a methoxy radical (•OCH₃) |
| 121 | [C₈H₉O]⁺ | Cleavage leading to the methoxyphenylmethyl ion |
| 106 | [C₇H₈N]⁺ | Cleavage leading to the phenylmethanamine radical cation |
| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion, a common fragment from benzyl (B1604629) compounds |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from the tropylium ion |
This table is interactive. You can sort and filter the data.
X-ray Crystallography for Three-Dimensional Structure Determination
Single crystal X-ray diffraction analysis allows for the precise determination of the molecular structure of this compound. While a specific crystal structure for the parent compound is not detailed in the provided search results, analysis of closely related structures provides expected values for its geometric parameters. For instance, the crystal structure of a cyclobenzaprine-tetraphenylborate complex, which also contains complex amine and phenyl functionalities, was solved in a monoclinic system with the space group C2/c. mdpi.com A similar derivative, 2-(2-Hydroxy-3-methoxyphenyl)–1–(4–methylphenyl)–4, 5–diphenyl–1H–imidazole, crystallizes in the tetragonal system with space group P43212. najah.edu
Table 2: Typical Crystallographic Data Obtained from Single Crystal X-ray Diffraction
| Parameter | Description | Example from Related Structures |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Tetragonal najah.edumdpi.com |
| Space Group | The specific symmetry group of the crystal. | C2/c, P43212 najah.edumdpi.com |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 41.072 Å, b = 9.9974 Å, c = 16.8148 Å mdpi.com |
| Bond Lengths | The distances between bonded atoms (e.g., C-N, C-O, C-C). | N1—C2: 1.347(2) Å, C2—O2: 1.2285(19) Å nih.gov |
| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C). | C—N—C—O torsion angle: -2.5 (3)° nih.gov |
| Dihedral Angles | The angle between two planes, indicating molecular conformation. | Dihedral angle between rings: 42.9 (2)° sunway.edu.my |
This table is interactive. You can sort and filter the data.
The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. rsc.org For molecules like this compound, these interactions are crucial for stabilizing the crystal lattice. Analysis of related crystal structures reveals the dominant forces.
Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen and the methoxy oxygen atoms can act as acceptors. In similar structures, C—H···O interactions are frequently observed and play a dominant role in the crystal packing, often forming supramolecular chains or layers. iucr.orgnih.gov
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. These interactions can be of a parallel-displaced or T-shaped geometry and contribute significantly to the packing efficiency. Slipped π–π interactions have been noted in related indole (B1671886) derivatives. iucr.org
C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron clouds of the aromatic rings, further stabilizing the crystal structure. iucr.org
These combined interactions create a complex and stable three-dimensional architecture in the solid state.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in the crystal, allowing for the mapping of different types of close contacts between neighboring molecules.
This analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts in a quantitative manner. For related methoxyphenyl and amine-containing compounds, Hirshfeld analysis consistently shows that the most significant contributions to the crystal packing come from H···H, C···H/H···C, and O···H/H···O contacts. nih.goviucr.org
Table 3: Typical Contributions to the Hirshfeld Surface for Related Molecular Crystals
| Interaction Type | Percentage Contribution | Description | Reference |
| H···H | ~45-54% | Represents contacts between hydrogen atoms on adjacent molecules; typically the largest contribution. | nih.goviucr.org |
| C···H / H···C | ~21-27% | Interactions involving carbon and hydrogen atoms, indicative of C-H···π and other van der Waals contacts. | nih.goviucr.org |
| O···H / H···O | ~21-26% | Corresponds to hydrogen bonds and other close contacts involving oxygen and hydrogen atoms. | nih.goviucr.org |
| N···H / H···N | ~1.7% | Contacts involving nitrogen and hydrogen, often related to hydrogen bonding. | nih.gov |
This table is interactive. You can sort and filter the data.
The dnorm mapped Hirshfeld surface visually identifies the regions involved in the strongest intermolecular interactions, with red spots indicating contacts shorter than the van der Waals radii, which are crucial for holding the crystal structure together. nih.gov This quantitative and visual approach provides a deep understanding of the forces governing the supramolecular assembly of this compound in its crystalline form.
A comprehensive literature search for advanced theoretical and computational chemistry studies on the specific compound this compound did not yield the detailed, specific data required to populate the requested article structure. While computational studies exist for structurally related molecules containing methoxyphenyl and phenyl groups, these analyses are not directly applicable to this compound.
The strict requirement to focus solely on this compound and adhere to a detailed outline of quantum chemical calculations (including specific data for geometry optimization, vibrational frequencies, electronic properties, MEP, NBO, and reactivity descriptors) cannot be fulfilled without published research on this exact molecule.
Therefore, it is not possible to generate the requested article with the specified content and scientific accuracy at this time due to the absence of the necessary foundational research data in the public domain.
Advanced Theoretical and Computational Chemistry Studies
Theoretical Spectroscopic Data Prediction
Computational methods are instrumental in predicting the spectroscopic signatures of molecules. For (2-Methoxyphenyl)(phenyl)methanamine, techniques based on Density Functional Theory (DFT) are particularly useful for simulating its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These predictions are vital for interpreting experimental data and confirming molecular structures.
The prediction of NMR chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used techniques for this purpose. researchgate.netrsc.org This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by comparing these calculated shielding values (σ) to the shielding of a reference standard, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample.
For this compound, calculations would typically be performed after optimizing the molecule's geometry, often using DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov The GIAO method is effective for predicting both ¹H and ¹³C NMR chemical shifts. mdpi.comacs.org The accuracy of these predictions allows for the confident assignment of signals in experimental spectra and can help distinguish between different isomers or conformers.
Below are tables representing the type of data that would be generated from a GIAO calculation for this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound using the GIAO method. (Note: These are representative values based on typical calculations for analogous structures and are not from a published study on this specific molecule.)
| Proton | Predicted Chemical Shift (ppm) | Description |
| N-H | 4.15 | Amine proton, singlet (broad) |
| C-H (methine) | 5.18 | Methine proton, singlet |
| O-CH₃ | 3.85 | Methoxy (B1213986) group protons, singlet |
| Aromatic H (Phenyl) | 7.25 - 7.40 | Multiplet |
| Aromatic H (Methoxyphenyl) | 6.88 - 7.32 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO method. (Note: These are representative values based on typical calculations for analogous structures and are not from a published study on this specific molecule.)
| Carbon | Predicted Chemical Shift (ppm) | Description |
| C (methine) | 58.5 | Methine carbon |
| C (methoxy) | 55.4 | Methoxy carbon |
| C-O (aromatic) | 157.1 | Aromatic carbon attached to OCH₃ |
| C-N (aromatic, ipso) | 128.9 | Aromatic carbon attached to methine |
| Aromatic Carbons | 110.5 - 144.0 | Remaining aromatic carbons |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra in medium-to-large organic molecules. researchgate.netnist.gov This technique calculates the energies of electronic excited states, which correspond to the absorption of UV or visible light. researchgate.net The calculation provides the maximum absorption wavelengths (λ_max), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption bands.
For this compound, a TD-DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) would predict the electronic transitions, primarily π→π* and n→π* transitions associated with the aromatic rings and the nitrogen lone pair. The results help in understanding the electronic structure and chromophores within the molecule.
Table 3: Predicted UV-Vis Absorption Data for this compound via TD-DFT. (Note: These are representative values based on typical calculations for analogous structures and are not from a published study on this specific molecule.)
| Transition | λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Primary Character |
| S₀ → S₁ | 285 | 4.35 | 0.095 | π→π* (Phenyl/Methoxyphenyl) |
| S₀ → S₂ | 240 | 5.17 | 0.210 | π→π* (Phenyl/Methoxyphenyl) |
Theoretical calculations are also employed to predict the vibrational frequencies that appear in an infrared (IR) spectrum. By performing a frequency calculation on the optimized geometry of this compound (typically using a method like B3LYP/6-31G(d)), a set of harmonic vibrational frequencies and their corresponding intensities can be obtained.
These calculated frequencies often have a systematic error compared to experimental results due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nist.gov The predicted spectrum is invaluable for assigning specific vibrational modes to the bands observed in an experimental IR spectrum.
Table 4: Selected Predicted Infrared Frequencies for this compound. (Note: These are representative, unscaled values based on typical calculations for analogous structures and are not from a published study on this specific molecule.)
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3450 | Medium | N-H stretch |
| 3065 | Medium | Aromatic C-H stretch |
| 2940 | Medium | Aliphatic/Methine C-H stretch |
| 2845 | Weak | Methoxy C-H stretch |
| 1600, 1495 | Strong | Aromatic C=C stretch |
| 1245 | Strong | Asymmetric C-O-C stretch (Aryl-ether) |
| 1180 | Medium | C-N stretch |
| 1025 | Medium | Symmetric C-O-C stretch (Aryl-ether) |
Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM), SCRF)
Chemical reactions and spectroscopic measurements are most often performed in solution, where solvent molecules can significantly influence the properties of the solute. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.netnih.gov In PCM, the solvent is approximated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of molecular properties in a simulated solvent environment.
The Self-Consistent Reaction Field (SCRF) is the general methodology under which models like PCM operate. It involves iteratively calculating the electronic structure of the solute and the reaction field of the polarized solvent until a self-consistent solution is reached. This is crucial for accurately predicting how properties like conformational stability, reaction barriers, and spectroscopic parameters (NMR, UV-Vis) change from the gas phase to a solvent. For this compound, modeling in solvents like chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO), or water would reveal the influence of solvent polarity on its structure and spectra. For instance, polar solvents are expected to stabilize charge separation and may cause shifts in NMR signals and UV-Vis absorption maxima.
Table 5: Illustrative Solvent Effects on a Key Property of this compound using PCM. (Note: These are representative values illustrating expected trends and are not from a published study on this specific molecule.)
| Property | Gas Phase | Chloroform (ε ≈ 4.8) | DMSO (ε ≈ 46.7) |
| Dipole Moment (Debye) | 2.1 D | 2.8 D | 3.9 D |
| UV-Vis λ_max (nm) | 285 nm | 288 nm | 292 nm |
Applications of 2 Methoxyphenyl Phenyl Methanamine in Advanced Organic Synthesis
As a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to direct the formation of a new chiral center. wordpress.comslideshare.net The auxiliary is later removed, having transferred its stereochemical information to the molecule. Chiral amines are frequently employed for this purpose. While direct evidence for the use of (2-Methoxyphenyl)(phenyl)methanamine as a chiral auxiliary is not extensively documented in dedicated studies, its structural features are analogous to other successful chiral auxiliaries like pseudoephenamine. nih.gov
The principle of using a chiral auxiliary involves attaching it to an achiral starting material, performing a diastereoselective reaction, and then cleaving the auxiliary. wordpress.com The presence of the chiral amine, such as a resolved enantiomer of this compound, would create a diastereomeric intermediate. This intermediate's specific three-dimensional arrangement would sterically hinder one face of the reactive center, forcing an incoming reagent to attack from the less hindered face, thus leading to the preferential formation of one diastereomer. For instance, if the amine were acylated and then the α-carbon deprotonated, subsequent alkylation would be directed by the bulky diarylmethyl group of the auxiliary. The effectiveness of such an auxiliary depends on its ability to enforce a rigid conformation in the transition state, leading to high diastereoselectivity.
As a Key Intermediate or Building Block for Complex Organic Molecules
The structure of this compound makes it an ideal starting point for the synthesis of more elaborate molecules, particularly those containing nitrogen. Its primary amine group is a key functional handle for a variety of chemical transformations.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core components of numerous pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov this compound can serve as a crucial precursor for several classes of these compounds. A primary method for this is the Pictet-Spengler reaction, a process where a β-arylethylamine condenses with an aldehyde or ketone and then cyclizes to form a tetrahydroisoquinoline or a related heterocycle. wikipedia.orgchemeurope.comnih.gov
The reaction begins with the formation of an imine from the amine and a carbonyl compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. depaul.edu The electron-rich phenyl ring (activated by the methoxy (B1213986) group) can then attack this iminium ion in an intramolecular electrophilic substitution to close the ring, forming a new carbon-carbon bond and creating the heterocyclic core. chemeurope.com The choice of aldehyde or ketone component allows for diversification of the final product.
| Reaction Type | Reactants | Product Class | Significance |
| Pictet-Spengler | This compound, Aldehyde/Ketone | Tetrahydroisoquinolines | Core of many alkaloids and biologically active molecules. nih.gov |
| Condensation/Cyclization | This compound, Dicarbonyl compound | Dihydropyridines, etc. | Access to diverse heterocyclic scaffolds. |
Synthon in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. mdpi.comnih.gov Primary amines are fundamental components in many of the most powerful MCRs, such as the Ugi and Passerini reactions. researchgate.netrsc.org
In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a dipeptide-like α-acylamino amide. mdpi.comrsc.org this compound can serve as the amine component. The reaction cascade is initiated by the formation of an imine between the amine and the carbonyl compound. This imine then reacts with the isocyanide and the carboxylate to rapidly assemble the final, highly functionalized product. mdpi.com The ability to vary the other three components makes this a powerful strategy for creating diverse chemical libraries for drug discovery. nih.gov
| MCR Name | Components | Key Intermediate | Product Type |
| Ugi Reaction (U-4CR) | Amine, Aldehyde, Carboxylic Acid, Isocyanide | Iminium ion | α-Acylamino amide mdpi.com |
| Passerini Reaction (P-3CR) | Aldehyde, Carboxylic Acid, Isocyanide | (Amine not a component) | α-Acyloxy amide mdpi.com |
| Mannich Reaction | Amine, Aldehyde, Enolizable Carbonyl | Iminium ion | β-Amino carbonyl compound wikipedia.org |
Scaffold for Ligand Development in Catalysis
The development of transition metal catalysis has revolutionized organic synthesis, and the performance of these catalysts is critically dependent on the ligands that coordinate to the metal center. Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are particularly important due to their straightforward synthesis and versatile coordination properties. ijese.orgnih.gov
This compound can be condensed with various carbonyl compounds, such as salicylaldehydes or pyridine-2-carboxaldehyde, to form bidentate or tridentate Schiff base ligands. nih.govresearchgate.net These ligands, featuring both nitrogen and oxygen donor atoms, can chelate to metal ions like copper(I), copper(II), or manganese(II). ijese.orgresearchgate.net The resulting metal complexes can function as catalysts for a range of reactions, including oxidations, reductions, and cross-coupling reactions. The steric bulk and electronic properties imparted by the (2-methoxyphenyl)(phenyl)methyl group can influence the catalyst's activity, stability, and selectivity. researchgate.net
Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is the foundation of organic synthesis. nptel.ac.in this compound is an effective nucleophile and a precursor to electrophilic species, enabling it to participate directly in key bond-forming reactions.
The primary amine group is nucleophilic and can react with electrophilic carbon atoms, such as those in alkyl halides or epoxides, to form new C-N bonds via substitution reactions. nptel.ac.in More significantly, its condensation with aldehydes to form imines (or iminium ions under acidic conditions) is a crucial step in many bond-forming strategies. wikipedia.org As discussed in the Pictet-Spengler reaction, the iminium ion is a potent electrophile that invites intramolecular attack from an aromatic ring, forming a C-C bond to build a new ring system. depaul.edu Similarly, in the Mannich reaction, the iminium ion is attacked by an external carbon nucleophile, such as an enol or enolate, to forge a new C-C bond. wikipedia.org These reactions demonstrate the dual role of the amine: first as a nucleophile to form the imine, and then as a scaffold that enables the creation of a new electrophilic center for C-C bond formation. The formation of C-N bonds is also central to its use in building heterocycles and in MCRs. nih.gov
Future Perspectives and Emerging Research Avenues for 2 Methoxyphenyl Phenyl Methanamine
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of (2-Methoxyphenyl)(phenyl)methanamine and its derivatives is an area ripe for innovation, with a strong emphasis on developing greener, more efficient, and economically viable methods. Traditional synthetic routes often rely on harsh reagents and multi-step processes that can be resource-intensive. Future research is geared towards overcoming these limitations.
A significant step forward involves the move away from stoichiometric reagents towards catalytic systems. For instance, a transition metal-free catalytic reduction method has been reported for the synthesis of related methanamines. This approach utilizes a potassium complex and a silane-based reducing agent (HBPin), offering a milder and potentially more sustainable alternative to traditional metal hydrides.
Future research will likely focus on:
Catalyst Optimization: Expanding the library of earth-abundant metal catalysts (e.g., iron, copper, potassium) and non-metal catalysts to improve yields, selectivity, and functional group tolerance.
Flow Chemistry: Implementing continuous flow reactors for the synthesis. This technology offers superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processes.
Biocatalysis: Exploring enzymatic pathways for the synthesis. Enzymes can offer unparalleled stereoselectivity under mild, aqueous conditions, representing the pinnacle of green chemistry.
Renewable Feedstocks: Investigating the use of precursors derived from renewable sources like lignin (B12514952). Lignin is a rich source of phenolic compounds, and its catalytic valorization is a major goal in sustainable chemistry. researchgate.net Developing pathways from lignin-derived molecules to structures like this compound could significantly reduce the carbon footprint of its production.
| Synthesis Strategy | Key Advantages | Research Focus |
| Metal-Free Catalysis | Avoids toxic/expensive heavy metals, milder conditions. | Catalyst design, expanding substrate scope. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design, integration with real-time analytics. |
| Biocatalysis | High selectivity, green reaction conditions (water, RT). | Enzyme discovery and engineering. |
| Renewable Feedstocks | Reduced fossil fuel dependence, sustainability. | Lignin depolymerization, catalytic upgrading. |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
While standard techniques like NMR and FT-IR are crucial for routine characterization, the future lies in applying more advanced spectroscopic methods to understand the dynamic behavior of this compound, especially in its potential roles as a ligand or catalyst.
Modern research increasingly employs a combination of experimental and theoretical approaches for a more complete picture of molecular properties. researchgate.netnih.gov For similar molecules, techniques such as single-crystal X-ray diffraction are used to determine the precise three-dimensional structure. researchgate.net This experimental data is then complemented by computational methods like Density Functional Theory (DFT). DFT calculations can predict vibrational frequencies (FT-IR), electronic transitions (UV-Vis spectra), and NMR chemical shifts, providing a deeper understanding of the experimental results. researchgate.netnih.gov
Emerging research avenues in this area include:
Time-Resolved Spectroscopy: Techniques like time-resolved photoluminescence (TRPL) can be used to study the excited-state dynamics and charge transfer processes within the molecule or in complexes it forms. acs.org This is particularly relevant if the compound is explored for applications in materials science or photochemistry.
In-Situ Spectroscopy: Combining spectroscopic tools directly with reaction vessels (e.g., ReactIR) allows for real-time monitoring of reactions. This provides invaluable kinetic data and mechanistic insights, helping to rapidly optimize new synthetic routes.
Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies can elucidate complex structural details and intermolecular interactions in solution, which is crucial for understanding its behavior in a catalytic cycle.
Hirshfeld Surface Analysis: This computational technique, derived from X-ray crystallography data, allows for the visualization and quantification of intermolecular interactions within a crystal lattice, offering insights into the forces that govern its solid-state structure. researchgate.net
| Technique | Information Gained | Future Application |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties, predicted spectra. | Rational design of derivatives with tailored properties. |
| Time-Resolved Spectroscopy | Carrier lifetimes, excited-state dynamics. | Evaluating potential in optoelectronic materials. |
| In-Situ FT-IR (ReactIR) | Real-time reaction kinetics and mechanism. | Rapid optimization of sustainable synthetic protocols. |
| Hirshfeld Surface Analysis | Intermolecular interaction mapping. | Understanding crystal packing and polymorphism. |
Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and this compound is no exception. ML models can analyze vast datasets to predict molecular properties, toxicity, and reaction outcomes, significantly accelerating the research and development cycle. nih.gov
The application of ML in the context of this compound could involve:
Predictive Toxicology: One of the most challenging aspects of developing new chemicals is assessing their potential toxicity. ML models, trained on large databases of chemical structures and their associated toxicity data, can provide early-stage predictions of adverse effects, allowing researchers to prioritize safer candidates. nih.gov This is a crucial step before any compound could be considered for applications that involve biological systems.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity or catalytic performance of derivatives of this compound. By modifying the structure in silico and feeding it to a trained ML model, researchers can screen thousands of potential derivatives and synthesize only the most promising ones.
Reaction Optimization: AI algorithms can be used to predict the optimal conditions for a chemical reaction (e.g., catalyst, solvent, temperature), minimizing the number of experiments needed. This can be applied to enhance the efficiency and sustainability of the synthetic routes discussed in section 7.1.
De Novo Design: Generative AI models can design entirely new molecules with desired properties. For instance, a model could be tasked to design derivatives of this compound with improved potency as an enzyme inhibitor or enhanced stability as a catalytic ligand.
The success of these predictive models hinges on five key pillars: careful dataset selection, appropriate structural representations, choice of algorithm, rigorous model validation, and the effective translation of predictions into decision-making. nih.gov
Exploration of New Catalytic Applications Beyond Chiral Induction
While chiral amines are well-known for their role in asymmetric synthesis, the structural features of this compound make it and its derivatives intriguing candidates for a broader range of catalytic applications. The presence of the methoxy (B1213986) group, the amine nitrogen, and two aromatic rings provides multiple potential coordination sites for metal centers or participation in non-covalent interactions.
Recent research on structurally related compounds highlights promising directions. For example, derivatives of (2-(benzyloxy)phenyl)methanamine (B111105) have been developed as highly potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an important target in cancer therapy. nih.govresearchgate.net Similarly, molecules incorporating a (2-methoxyphenyl)amino moiety have shown potent inhibition of the kinase CSNK2A, which has antiviral implications. nih.gov
These findings suggest that future research on this compound could explore its use as a scaffold or ligand in:
Enzyme Inhibition: As demonstrated with CARM1 and CSNK2A, the core structure can be a starting point for designing potent and selective enzyme inhibitors for various therapeutic areas. nih.govnih.gov
Cross-Coupling Reactions: The amine and methoxy groups could act as a bidentate directing group in transition metal-catalyzed C-H activation and cross-coupling reactions, enabling the selective functionalization of aromatic rings.
Organocatalysis: The amine functionality itself can act as a base or nucleophilic catalyst in a variety of organocatalytic transformations, moving beyond its traditional role as a chiral resolving agent or auxiliary.
Materials Science: The compound could serve as a passivating agent for defects in materials like perovskites, where amine groups are known to interact with undercoordinated ions, potentially improving the efficiency and stability of solar cells. acs.org
The exploration of these new frontiers will require a multidisciplinary approach, combining organic synthesis, coordination chemistry, materials science, and computational modeling to fully realize the untapped potential of this versatile chemical building block.
Q & A
Q. What are the common synthesis routes for (2-Methoxyphenyl)(phenyl)methanamine, and how are yields optimized?
The compound is typically synthesized via condensation reactions. A standard method involves reacting 2-methoxyphenol derivatives with glyoxal under acidic catalysis to form the dioxolane intermediate, followed by amination using methanamine to introduce the amine group . Another approach employs nucleophilic substitution between 2-methoxyphenyl halides and phenylmethanamine precursors, optimized with bases like NaOH under reflux . Yield optimization focuses on controlling temperature (60–80°C), pH (8–10), and catalyst selection (e.g., Lewis acids for electrophilic substitutions) .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and amine functionality .
- HPLC with UV detection for purity assessment (>95% typical) .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography for resolving stereochemistry in crystalline derivatives .
Q. How should this compound be stored to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to light, as the methoxyphenyl group is photosensitive. Use desiccants to mitigate hygroscopicity, which can alter reactivity .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s reactivity and biological activity?
Substituents like chloro or morpholino groups at the 4-position enhance electrophilic aromatic substitution rates due to increased electron withdrawal. For example, 5-chloro derivatives show 30% faster reaction kinetics in nucleophilic substitutions compared to non-halogenated analogs . In biological systems, methoxy groups at the 2-position improve blood-brain barrier penetration (predicted logBB = 0.8 vs. 0.2 for 3-methoxy isomers) . SAR studies using analogs with cyclobutyl or pyrrolidine moieties reveal that bulkier groups reduce receptor binding affinity by ~40% .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for enzyme inhibition) may arise from assay conditions. Standardize protocols by:
Q. What methodologies are used to study the compound’s interactions with biological targets?
Advanced approaches include:
- Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values).
- Isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔG, ΔH).
- Cryo-EM to visualize interactions with membrane-bound receptors .
- Metabolomic profiling (LC-MS/MS) to identify downstream effects in cellular models .
Q. How can structural analogs be designed to improve metabolic stability?
Introduce electron-withdrawing groups (e.g., trifluoromethoxy) at the 6-position to reduce CYP450-mediated oxidation. Deuterating the methanamine moiety increases half-life in hepatic microsomes by 2.5-fold . Computational tools like Schrödinger’s QikProp predict ADMET profiles, prioritizing analogs with lower topological polar surface area (TPSA < 60 Ų) for enhanced bioavailability .
Q. What are the challenges in synthesizing enantiomerically pure derivatives?
Racemization occurs during amination steps due to the basicity of methanamine. Mitigate this by:
- Using chiral auxiliaries (e.g., Evans oxazolidinones) in intermediate steps.
- Employing enzymatic resolution (lipases) to separate enantiomers with >90% ee .
- Optimizing asymmetric hydrogenation conditions (Pd/C with (-)-sparteine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
